

Enalaprilat N-Glucuronide as a definitive metabolite for Enalapril intake

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Compound of Interest

Compound Name: *Enalaprilat N-Glucuronide*

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Enalaprilat: The Definitive Metabolite for Monitoring Enalapril Intake

For researchers, scientists, and drug development professionals, the accurate detection of drug intake is paramount. In the case of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor Enalapril, its active metabolite, Enalaprilat, serves as the definitive biomarker for confirming administration. While other metabolites, such as **Enalaprilat N-Glucuronide**, have been identified, current scientific literature and experimental data overwhelmingly support Enalaprilat as the primary and most reliable indicator of Enalapril consumption.

Enalapril is a prodrug that undergoes hepatic biotransformation to its active form, Enalaprilat.[1][2] This conversion is essential for its therapeutic effect, which involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system that regulates blood pressure.[2][3] The pharmacokinetics of Enalapril and Enalaprilat have been extensively studied, establishing Enalaprilat as the major circulating and excreted metabolite.

Comparative Analysis of Enalapril Metabolites

While the existence of **Enalaprilat N-Glucuronide** is acknowledged, primarily as a reference standard for impurity analysis, there is a notable absence of substantive research validating it as a definitive or even a major metabolite for monitoring Enalapril intake in routine clinical or research settings.[4] The vast majority of metabolic and pharmacokinetic studies focus on the

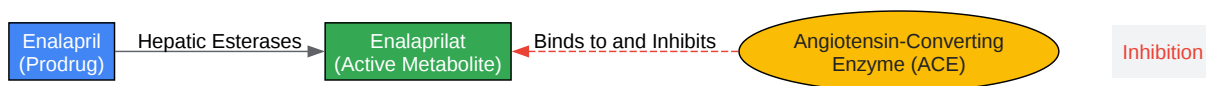
conversion of Enalapril to Enalaprilat and the subsequent renal excretion of unchanged Enalaprilat.[5][6]

The following table summarizes the key characteristics of Enalapril and its primary metabolite, Enalaprilat.

Analyte	Role	Peak Plasma Concentration (Oral Enalapril)	Elimination Half-Life	Primary Route of Excretion
Enalapril	Prodrug	~1 hour[2]	Short	Renal (as Enalapril and Enalaprilat)[5]
Enalaprilat	Active Metabolite	2 to 4 hours[3]	Biphasic: Initial 2-6 hours, Prolonged ~36 hours[3]	Primarily renal, largely as unchanged drug[5][6]

Metabolic Pathway of Enalapril

The metabolic conversion of Enalapril is a straightforward process primarily occurring in the liver. The following diagram illustrates this pathway.



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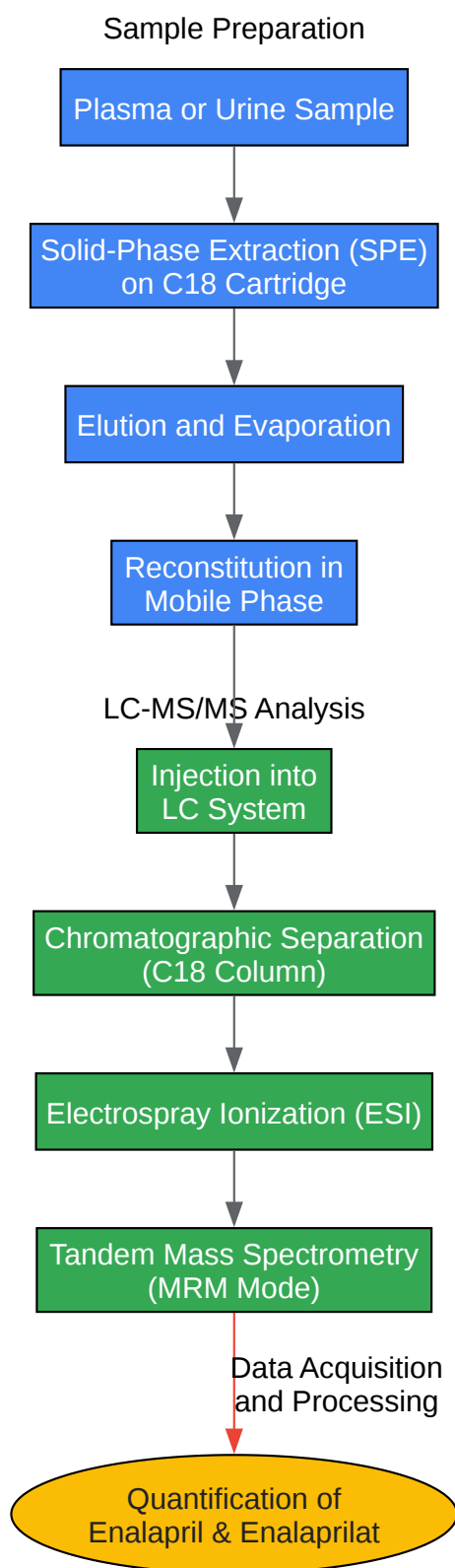
Figure 1. Metabolic activation of Enalapril to Enalaprilat.

Experimental Protocols for Metabolite Detection

The definitive identification and quantification of Enalapril and Enalaprilat in biological matrices are crucial for pharmacokinetic and clinical studies. Various analytical methods have been developed and validated for this purpose.

Experimental Workflow: LC-MS/MS for Enalapril and Enalaprilat Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the simultaneous determination of Enalapril and Enalaprilat in plasma and urine.



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Figure 2. Workflow for LC-MS/MS analysis.

Methodology: Gas Chromatography/Mass Spectrometry (GC/MS)

An alternative method for the simultaneous determination of Enalapril and Enalaprilat involves GC/MS.

- Extraction: Samples are extracted and purified using Sep-Pak C18 and silica cartridges.
- Derivatization: Enalapril and Enalaprilat are derivatized using diazomethane and trifluoroacetic anhydride to increase their volatility for GC analysis.
- Detection: Selected ion monitoring (SIM) is used for detection, with specific m/z values chosen for Enalapril and Enalaprilat. For example, m/z 302 for Enalapril and m/z 288 for Enalaprilat have been used.^[7]
- Sensitivity: This method has demonstrated detection limits of 200 pg/mL in plasma and 2 ng/mL in urine.^[7]

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA methods have also been developed for the separate determination of Enalapril and Enalaprilat in plasma.^[8] These immunoassays offer the advantage of not depending on the biological activity (ACE inhibition) for detection and can be suitable for high-throughput screening.^[8]

Conclusion

Based on the current body of scientific evidence, Enalaprilat is unequivocally the definitive metabolite for confirming the intake of Enalapril. Its role as the active form of the drug, coupled with its well-characterized pharmacokinetic profile and the availability of robust analytical methods for its detection, solidifies its position as the primary biomarker. While **Enalaprilat N-Glucuronide** exists as a chemical entity, there is insufficient data to support its use as a reliable or primary indicator of Enalapril administration in a research or clinical context. Therefore, researchers and drug development professionals should continue to focus on the detection and quantification of Enalaprilat for the accurate assessment of Enalapril intake.

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